![molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4](/img/structure/B3278661.png)
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
Overview
Description
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide , also known as Fendizoic acid , is a chemical compound with the molecular formula C₂₀H₁₄O₄ . It falls within the class of biphenyl derivatives and exhibits interesting properties. The compound’s structure consists of a biphenyl core with a hydroxyl group at the 3’ position and a carboxamide functional group at the 3 position. Fendizoic acid has a molecular weight of approximately 318.32 daltons .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds, such as “3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide”, are fundamental backbones in synthetic organic chemistry . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Medicinal Chemistry
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Agriculture
Biphenyl derivatives are used to produce products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and neprilysin .
Biochemical Pathways
Related compounds have been implicated in pathways involving β-aryl ether and biphenyl degradation, o-demethylation linked with one carbon metabolism, the protocatechuate (pca) 4,5-cleavage pathway, and multiple 3-o-methylgallate (3mga) catabolic pathways .
Result of Action
Based on its potential targets, it may modulate the activity of certain enzymes, potentially influencing cellular processes such as signal transduction, inflammation, and peptide degradation .
properties
IUPAC Name |
3-(3-hydroxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRRGDDGUKOPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683480 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide | |
CAS RN |
681161-44-4 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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